molecular formula C19H20FNO B5576173 2-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide

2-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide

Cat. No.: B5576173
M. Wt: 297.4 g/mol
InChI Key: DMCRIPXTJWQAGI-UHFFFAOYSA-N
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Description

2-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide, also known as RTI-371, is a novel compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of phenyltropanes, which are known to have a high affinity for dopamine transporters.

Scientific Research Applications

Antitumor Activity

Benzamide derivatives, such as MS-27-275, have shown marked in vivo antitumor activity against human tumors. These compounds inhibit histone deacetylase (HDA), leading to hyperacetylation of nuclear histones in various tumor cell lines. This inhibition results in induced cell cycle changes and decreased tumor growth in animal models, suggesting potential chemotherapeutic applications for cancer treatment (Saito et al., 1999).

Antimicrobial and Antifungal Activity

Fluorinated derivatives of benzamides have been explored for their antimicrobial and antifungal properties. Certain compounds were found highly active against fungi and Gram-positive microorganisms, indicating the relevance of fluorinated benzamides in developing new antimicrobial agents (Carmellino et al., 1994).

Imaging and Diagnostic Applications

Fluorinated benzamide analogs, such as those used for serotonin 1A receptor imaging in Alzheimer's disease patients, illustrate the application of fluorinated compounds in diagnostic imaging. These analogs, when used with positron emission tomography (PET), allow for the quantification of receptor densities in the living brain, providing valuable insights into the progression of neurodegenerative diseases (Kepe et al., 2006).

Synthesis and Chemical Research

Research into the synthesis and properties of fluorinated compounds, including benzamide derivatives, contributes to the development of novel synthetic methodologies and materials. For instance, studies on the Pd(OTf)2 catalyzed ortho-fluorination highlight the importance of fluorinated compounds in medicinal chemistry and synthesis, providing a broad applicability in the creation of functional groups for further chemical research (Wang et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

Without specific information about this compound, it’s difficult to provide a detailed analysis of its safety and hazards . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible biological activity .

Properties

IUPAC Name

2-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-17-11-5-4-10-16(17)18(22)21-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCRIPXTJWQAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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